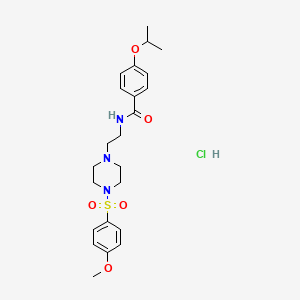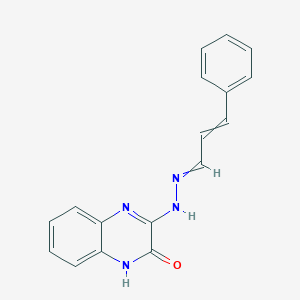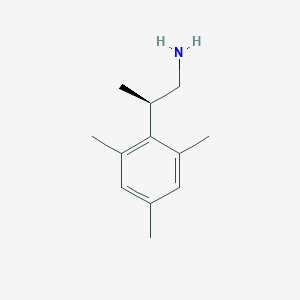
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine, also known as tranylcypromine, is a monoamine oxidase inhibitor (MAOI) that has been used as an antidepressant and anxiolytic agent. It was first synthesized in the 1940s and has since been extensively studied for its potential therapeutic effects in various mental health disorders.
Mécanisme D'action
Tranylcypromine works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amineine increases the levels of these neurotransmitters in the brain, leading to a reduction in symptoms of depression, anxiety, and OCD.
Biochemical and Physiological Effects:
Tranylcypromine has been found to have a number of biochemical and physiological effects, including increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Tranylcypromine has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to increase the levels of neurotransmitters and BDNF in the brain. However, it also has some limitations, including its potential for interactions with other medications and its potential for side effects.
Orientations Futures
There are a number of future directions for research on (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amineine, including investigating its potential for use in combination with other medications for the treatment of mental health disorders, exploring its effects on other neurotransmitter systems in the brain, and investigating its potential for use in other neurological disorders such as Parkinson's disease. Additionally, further research is needed to better understand the long-term effects of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amineine use and to develop more targeted treatments for mental health disorders.
Méthodes De Synthèse
Tranylcypromine can be synthesized through a series of chemical reactions starting with 2,4,6-trimethylbenzaldehyde and propionitrile. The intermediate product is then reduced and treated with hydrochloric acid to obtain the final product, (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine.
Applications De Recherche Scientifique
Tranylcypromine has been extensively studied for its potential therapeutic effects in various mental health disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has been found to be effective in treating treatment-resistant depression and has shown promise in reducing symptoms of anxiety and OCD.
Propriétés
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRBXABKMLTOQQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

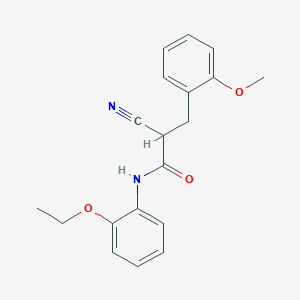

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

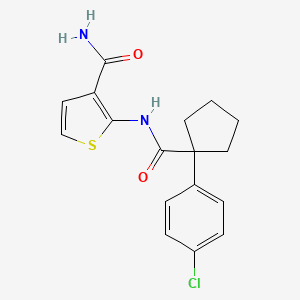
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)



